5'-O-(Dimethoxytrityl)-2'-deoxynebularine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

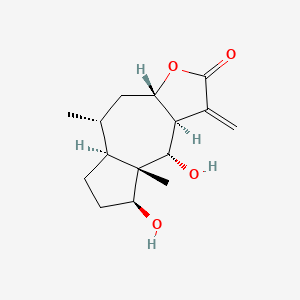

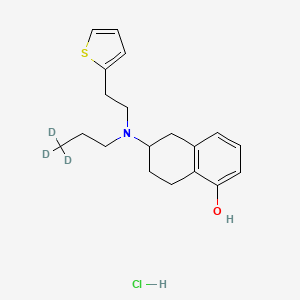

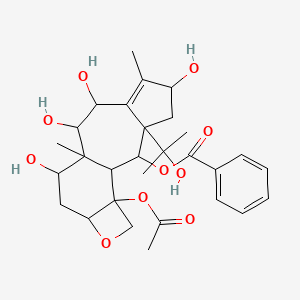

“5’-O-(Dimethoxytrityl)-2’-deoxynebularine” is a modified nucleoside. The “Dimethoxytrityl” (often abbreviated as DMT) is a protecting group widely used for the protection of the 5’-hydroxy group in nucleosides, particularly in oligonucleotide synthesis . It is usually bound to a molecule but can exist as a stable cation in solution, where it appears bright orange .

Synthesis Analysis

The synthesis of “5’-O-(Dimethoxytrityl)-2’-deoxynebularine” involves the use of the Dimethoxytrityl protecting group. The kinetics and mechanism of the deprotection (detritylation) of 5′- O - (4,4′-dimethoxytrityl)-2′-deoxythymidine nucleoside catalysed by dichloroacetic acid have been studied . The reaction yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .Molecular Structure Analysis

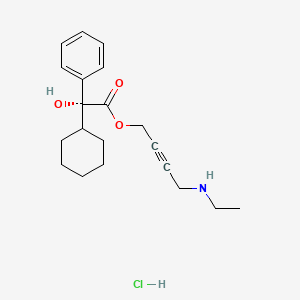

The molecular structure of “5’-O-(Dimethoxytrityl)-2’-deoxynebularine” is complex. The molecular formula is C31H31N5O5 . The InChI key is HOVSZVKDFBLXOB-OYUWMTPXSA-N .Chemical Reactions Analysis

The chemical reactions involving “5’-O-(Dimethoxytrityl)-2’-deoxynebularine” are typically associated with the removal of the Dimethoxytrityl protecting group. This process, known as detritylation, is often catalyzed by dichloroacetic acid . The detritylation yields a hydroxyl function at the 5′-position of the nucleotide and a relatively stable 4,4′-dimethoxytrityl carbocation .作用機序

The mechanism of action of “5’-O-(Dimethoxytrityl)-2’-deoxynebularine” is primarily related to its role in oligonucleotide synthesis. The Dimethoxytrityl group protects the 5’-hydroxy group in nucleosides during the synthesis process . The detritylation process, catalyzed by dichloroacetic acid, removes this protecting group, allowing for further reactions to occur .

Safety and Hazards

While specific safety and hazard information for “5’-O-(Dimethoxytrityl)-2’-deoxynebularine” is not available, general precautions should be taken while handling it. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N4O5/c1-37-24-12-8-22(9-13-24)31(21-6-4-3-5-7-21,23-10-14-25(38-2)15-11-23)39-18-28-27(36)16-29(40-28)35-20-34-26-17-32-19-33-30(26)35/h3-15,17,19-20,27-29,36H,16,18H2,1-2H3/t27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJZTPKLBIEHRX-ZGIBFIJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=CN=CN=C65)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。